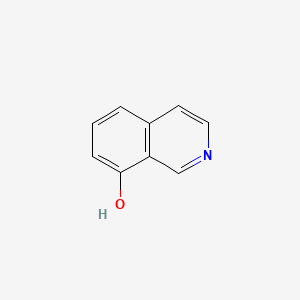![molecular formula C11H8FN5O B1417516 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 119222-30-9](/img/structure/B1417516.png)
3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
概要
説明
The compound “3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These derivatives have been reported to have potent inhibitory activity against Ubiquitin specific peptidase 28 (USP28), a protein associated with the occurrence and development of various malignancies . They have also shown antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a series of reactions . The process includes the design and synthesis of molecular compounds containing triazole and pyrimidine moieties . The structure-activity relationship studies were conducted by exploring three regions of this scaffold, leading to the discovery of potent inhibitors .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones is similar to the purine ring . This similarity has led to studies investigating these derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones include their ability to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . They have also been reported to inhibit LSD1, a protein involved in cancer proliferation and migration .科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : The compound has been involved in the synthesis of various derivatives. For instance, 7-chloro-3-(2-fluorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidines, which are derived from nucleophilic replacement with hydrazides, undergo intramolecular cyclization to form new tricyclic derivatives (Biagi et al., 2002).
Solution-Phase Parallel Synthesis : A solution-phase parallel synthetic method has been used to rapidly prepare 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones. This process includes an aza-Wittig reaction followed by reaction with various amines and alcohols in the presence of catalytic sodium alkoxide (Sun, Chen, & Yang, 2011).
Fluorescence and Base Pairing in DNA : The compound's derivatives have been synthesized for use in fluorescence studies and ambiguous base pairing in DNA. For example, 7H-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-ones show properties that are useful in the study of fluorescence and base pairing in DNA duplexes (Seela, Jawalekar, & Münster, 2005).
Biological and Pharmacological Activities
Receptor Binding and Biological Activity : Derivatives of this compound have been studied for their affinity towards A1 and A2A adenosine receptors. The presence of certain substituents, such as the 2-fluorobenzyl group, has been found to significantly influence receptor binding and activity (Betti et al., 1999).
Antibacterial Activity : Certain derivatives of 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have shown potential antibacterial activity. For instance, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate exhibited antibacterial properties against various microbial strains (Lahmidi et al., 2019).
Cytotoxic Activity and Anticancer Potential : Novel substituted [1,2,3]triazolo[4,5-d]pyrimidine-7-one derivatives have been synthesized and tested for cytotoxicity and in vitro anticancer activity against various human cancer cell lines. Some compounds showed promising anticancer activities compared to commonly used drugs like doxorubicin (Mohamed et al., 2021).
Photophysical Properties and Applications
- Fluorophore Development : Derivatives of 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been used in the development of fluorophores with good absorption in the ultraviolet region and emission in the blue region. This has potential applications in fluorescence imaging and materials science (Eltyshev et al., 2018).
将来の方向性
The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones have shown promising results as potent inhibitors of USP28 and could serve as a new tool compound for the development of new USP28 inhibitors for exploring the roles of deubiquitinase in cancers . Further studies are needed to explore their potential applications in cancer therapy and other diseases.
特性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPYTHMGZVPZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)NC=N3)N=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)
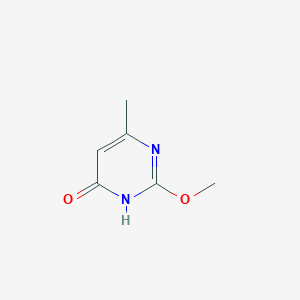
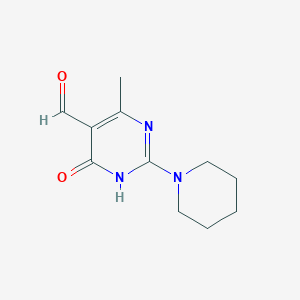
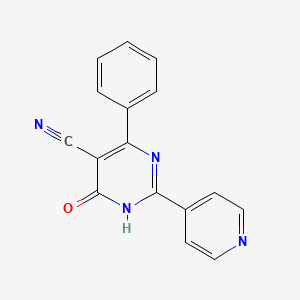
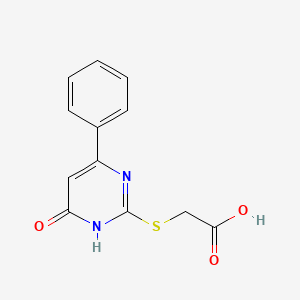
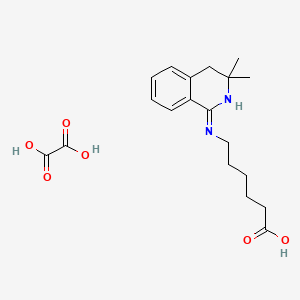
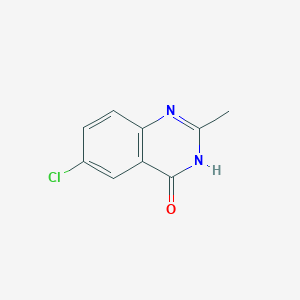
![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)
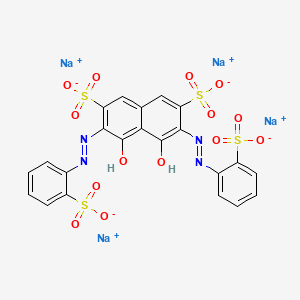
![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417445.png)
![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)
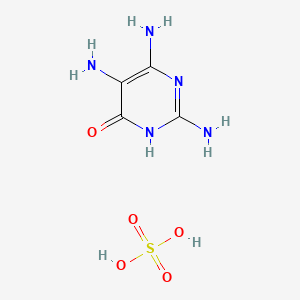
![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)
